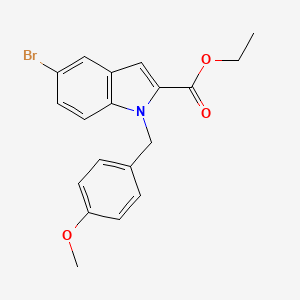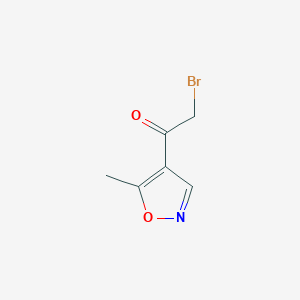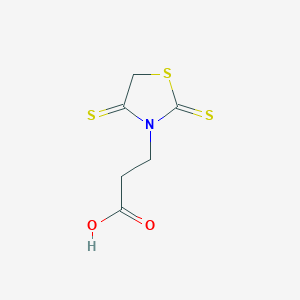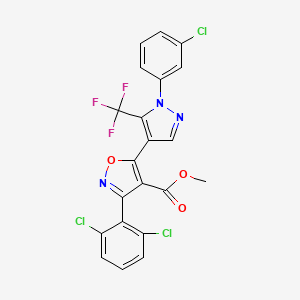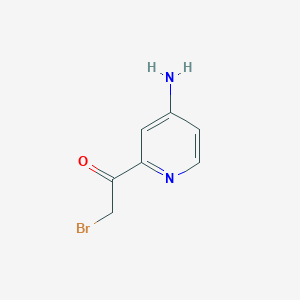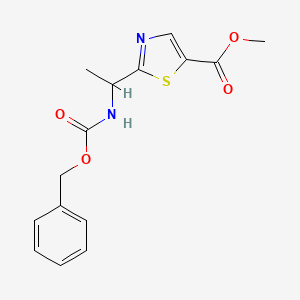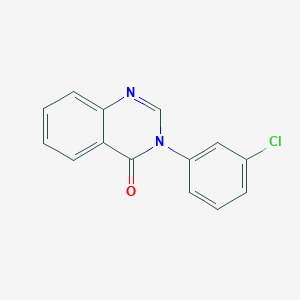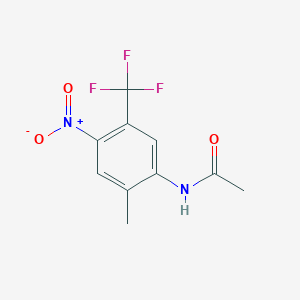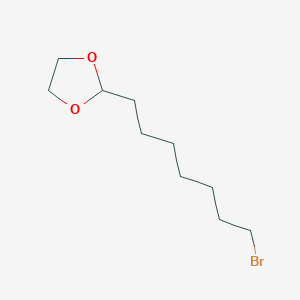![molecular formula C11H20O3 B13989870 (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13989870.png)
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a decane ring, with an ethyl group and a methanol group attached to the spiro center. The presence of these functional groups and the spirocyclic structure makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol typically involves the formation of the spirocyclic structure followed by the introduction of the ethyl and methanol groups. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with ethylmagnesium bromide to introduce the ethyl group. This is followed by reduction with sodium borohydride to convert the ketone to the corresponding alcohol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products
Oxidation: Formation of (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-one).
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halide derivatives such as (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)chloride.
科学的研究の応用
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
作用機序
The mechanism of action of (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its molecular targets, contributing to its bioactivity.
類似化合物との比較
Similar Compounds
(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
1,4-Dioxaspiro[4.5]decan-8-one: Lacks the methanol group and has a ketone instead.
1,4-Dioxaspiro[4.5]decan-8-yl acetate: Contains an acetate group instead of a methanol group.
Uniqueness
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol is unique due to the presence of both an ethyl group and a methanol group at the spiro center. This combination of functional groups can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.
特性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC名 |
(8-ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol |
InChI |
InChI=1S/C11H20O3/c1-2-10(9-12)3-5-11(6-4-10)13-7-8-14-11/h12H,2-9H2,1H3 |
InChIキー |
DHRFLSGJPWNZPU-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC2(CC1)OCCO2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


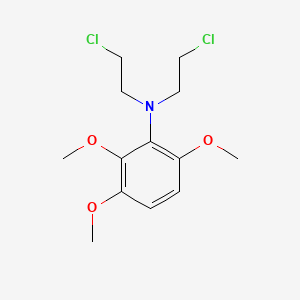
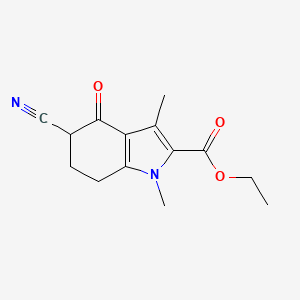
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
